molecular formula C9H6ClNO3S B1393795 4-(Oxazol-4-yl)benzene-1-sulfonyl chloride CAS No. 954368-94-6

4-(Oxazol-4-yl)benzene-1-sulfonyl chloride

Cat. No. B1393795
Key on ui cas rn: 954368-94-6
M. Wt: 243.67 g/mol
InChI Key: UIPQZZJYCHEWEL-UHFFFAOYSA-N
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Patent
US08383641B2

Procedure details

A solution of 2-bromo-1-phenyl-ethanone (40 g, 201 mmol) and ammonium formiate (44.35 g, 703 mmol) in formic acid (75 ml) was heated to reflux for 2 h. The reaction mixture was evaporated under reduced pressure, and the residue was added to water, which was extracted three times with dichloromethane. The crude product was purified by silica gel chromatography using ethyl acetate/heptane (0:10; 1:9) as eluent. At 0° C., 4-pPhenyloxazole (3 g, 20.67 mmol) was added slowly to 24.08 g of chlorosulfonic acid (206.67 mmol). The reaction mixture was stirred for 20 min at 0-5° C. and then warmed to room temperature, and finally stirred at 45° C. for 2 h. The reaction mixture was then added cautiously (!) to ice water. The precipitate was filtered, washed with water and dried in a vacuum oven at 30° C. to give the title compound (4.3 g, 76.8%).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
44.35 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
24.08 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
76.8%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=O.[CH:11]([O-:13])=O.[NH4+:14].[Cl:15][S:16]([OH:19])(=O)=[O:17]>C(O)=O>[O:13]1[CH:2]=[C:3]([C:5]2[CH:10]=[CH:9][C:8]([S:16]([Cl:15])(=[O:19])=[O:17])=[CH:7][CH:6]=2)[N:14]=[CH:11]1 |f:1.2|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
BrCC(=O)C1=CC=CC=C1
Name
Quantity
44.35 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
75 mL
Type
solvent
Smiles
C(=O)O
Step Two
Name
Quantity
24.08 g
Type
reactant
Smiles
ClS(=O)(=O)O
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 20 min at 0-5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was added to water, which
EXTRACTION
Type
EXTRACTION
Details
was extracted three times with dichloromethane
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel chromatography
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
STIRRING
Type
STIRRING
Details
finally stirred at 45° C. for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 30° C.

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
O1C=NC(=C1)C1=CC=C(C=C1)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: PERCENTYIELD 76.8%
YIELD: CALCULATEDPERCENTYIELD 8.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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